3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
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Overview
Description
This compound is a benzamide derivative with a complex substituent that includes a tetrahydrobenzo[b][1,4]oxazepin ring system . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. The tetrahydrobenzo[b][1,4]oxazepin ring system is a seven-membered ring with one oxygen and one nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide moiety and the tetrahydrobenzo[b][1,4]oxazepin ring system. The presence of the chlorine atom and the three methyl groups would also be significant features .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the amide functional group, the chlorine atom, and the methyl groups. The amide could undergo hydrolysis, the chlorine atom could be displaced in nucleophilic substitution reactions, and the methyl groups could be involved in various reactions depending on their position in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the nonpolar benzene ring and methyl groups would influence its solubility properties .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential, and this compound is no exception. Researchers have synthesized various indole derivatives and evaluated their efficacy against viral infections. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective antiviral agents against influenza A, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity (IC50 = 7.53 μmol/L) and a high selectivity index (SI) value against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. Specifically, SSR180575 , a related indole derivative, showed potential neuroprotective effects in models of central and peripheral neurodegeneration in vivo. Additionally, it influenced steroid concentrations in plasma and nervous tissue .
Cationization Agent
The compound (3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution serves as a cation-generating agent for cellulose cationization by the exhaustion method. It plays a crucial role in modifying cellulose materials for various applications .
Greener Synthesis
Researchers have employed greener synthetic strategies to create novel benzimidazole-substituted indoles. For instance, ZnO nanoparticles were used as a reusable catalyst to synthesize benzimidazole-substituted indoles, including this compound. Such approaches contribute to sustainable chemistry and expand the scope of indole derivatives .
Future Directions
properties
IUPAC Name |
3-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPVDUBKIUNFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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